Product packaging for methyl tetrahydro-2H-pyran-2-carboxylate(Cat. No.:CAS No. 84355-44-2)

methyl tetrahydro-2H-pyran-2-carboxylate

Cat. No.: B3022744
CAS No.: 84355-44-2
M. Wt: 144.17 g/mol
InChI Key: MHZRCUVVJMWSMP-UHFFFAOYSA-N
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Description

Methyl tetrahydro-2H-pyran-2-carboxylate is a useful research compound. Its molecular formula is C7H12O3 and its molecular weight is 144.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O3 B3022744 methyl tetrahydro-2H-pyran-2-carboxylate CAS No. 84355-44-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl oxane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-9-7(8)6-4-2-3-5-10-6/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZRCUVVJMWSMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80544311
Record name Methyl oxane-2-carboxylate
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Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84355-44-2
Record name Methyl oxane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80544311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl tetrahydro-2H-pyran-2-carboxylate
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Synthetic Methodologies and Strategies for Methyl Tetrahydro 2h Pyran 2 Carboxylate

Foundational Synthetic Routes

Linear synthetic sequences provide a step-by-step construction of the target molecule from acyclic precursors. These routes often involve the sequential formation of carbon-carbon and carbon-oxygen bonds to build the necessary framework before the final ring-closing event.

Multi-Step Linear Syntheses

A prevalent linear approach involves the synthesis of the corresponding carboxylic acid, tetrahydro-2H-pyran-2-carboxylic acid, followed by esterification. A key strategy to access this acid is through the hydrogenation of an unsaturated precursor, 3,4-dihydro-2H-pyran-2-carboxylic acid.

One documented method involves dissolving the sodium salt of 3,4-dihydro-2H-pyran-2-carboxylic acid in methanol (B129727) and subjecting it to hydrogenation at 3 atmospheres of pressure using a Raney nickel catalyst. masterorganicchemistry.com Following the completion of the hydrogen uptake, the catalyst is removed by filtration, and the solvent is evaporated. The resulting residue is then acidified with concentrated hydrochloric acid and extracted with chloroform (B151607) to yield tetrahydro-2H-pyran-2-carboxylic acid. masterorganicchemistry.com Subsequent standard esterification procedures with methanol would then produce the desired methyl tetrahydro-2H-pyran-2-carboxylate.

StepReactantReagents and ConditionsProduct
1Sodium 3,4-dihydro-2H-pyran-2-carboxylateH₂, Raney nickel, Methanol, 3 atmTetrahydro-2H-pyran-2-carboxylic acid
2Tetrahydro-2H-pyran-2-carboxylic acidMethanol, Acid catalystThis compound

While specific literature detailing a complete multi-step synthesis of this compound via a defined condensation and alkylation protocol is not extensively documented, the general principles of organic synthesis allow for a theoretical pathway. Such a route would likely involve the condensation of a C5 synthon bearing a leaving group with a two-carbon nucleophile containing the future ester functionality. Subsequent transformations would then set the stage for the crucial intramolecular cyclization to form the tetrahydropyran (B127337) ring.

Cyclization-Based Approaches for Tetrahydropyran Ring Formation

Cyclization strategies offer a more convergent approach to the tetrahydropyran ring system, often forming the core structure in a single, efficient step from a linear precursor.

The intramolecular Williamson ether synthesis is a powerful and widely used method for the formation of cyclic ethers, including tetrahydropyrans. ntu.edu.sglibretexts.org This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then undergoes an intramolecular SN2 reaction with a halide or other suitable leaving group located elsewhere in the same molecule. ntu.edu.sglibretexts.org

For the synthesis of this compound, this strategy would typically start with a linear precursor such as a methyl 6-hydroxy-2-halo-hexanoate. Treatment of this substrate with a non-nucleophilic strong base, such as sodium hydride, would deprotonate the hydroxyl group, initiating the intramolecular nucleophilic attack on the carbon bearing the halogen to close the six-membered ring.

PrecursorBaseProduct
Methyl 6-hydroxy-2-halo-hexanoateSodium Hydride (NaH)This compound

The efficiency of this ring closure is generally favorable for the formation of five- and six-membered rings. libretexts.org

The Prins cyclization is a well-established method for the synthesis of tetrahydropyran derivatives, typically involving the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde or ketone. prepchem.comgoogle.com While this reaction is a cornerstone in tetrahydropyran synthesis, its direct application to form a 2-carboxylated product like this compound is not a standard variant.

A potential adaptation of this methodology could involve the reaction of a homoallylic alcohol with a glyoxylate (B1226380) derivative, which would introduce the required ester functionality at the 2-position. However, detailed studies and specific examples of such a reaction leading directly to this compound are not extensively reported. The development of such a Prins-type strategy could offer a novel and efficient entry to this class of compounds.

Advanced Catalytic Syntheses

The development of asymmetric organocatalysis has revolutionized the synthesis of complex chiral molecules. These methods offer a green and efficient alternative to traditional metal-based catalysis, enabling the construction of multiple stereocenters with high precision.

Organocatalytic Strategies

Organocatalytic strategies for the synthesis of functionalized tetrahydropyrans often employ domino reactions, where a single catalyst orchestrates a cascade of bond-forming events in a single pot. This approach enhances synthetic efficiency by minimizing purification steps and reducing waste.

Asymmetric organocatalytic domino reactions have emerged as a powerful tool for the construction of complex cyclic systems from simple acyclic precursors. nih.gov These reactions often proceed with high levels of stereocontrol, allowing for the synthesis of enantiomerically enriched products.

A highly effective organocatalytic domino reaction for the synthesis of functionalized tetrahydropyrans is the Michael-hemiacetalization sequence. nih.gov This reaction typically involves the conjugate addition of a nucleophile, such as a 1,3-dicarbonyl compound, to an α,β-unsaturated electrophile, followed by an intramolecular cyclization of the resulting enolate onto a pendant aldehyde or ketone, forming the tetrahydropyran ring.

The reaction between various 1,3-dicarbonyl compounds and α-hydroxymethyl nitroalkenes, for instance, can be catalyzed by organocatalysts to afford polyfunctionalized tetrahydropyran derivatives. This one-pot sequence yields products with a variety of functional groups in good yields and with moderate to excellent diastereoselectivities and enantioselectivities. nih.gov

Entry1,3-Dicarbonyl CompoundNitroalkeneCatalystYield (%)de (%)ee (%)
1Methyl 3-oxobutanoate(E)-2-nitro-3-phenylprop-2-en-1-olSquaramide E80>9592
2Ethyl 3-oxobutanoate(E)-3-(4-chlorophenyl)-2-nitroprop-2-en-1-olSquaramide E75>9594
3Acetylacetone(E)-2-nitro-3-phenylprop-2-en-1-olSquaramide E688085

Table 1: Selected examples of organocatalytic domino Michael-hemiacetalization reactions for the synthesis of functionalized tetrahydropyrans. nih.gov

Bifunctional thiourea-derived organocatalysts have proven to be highly effective in promoting asymmetric domino reactions. These catalysts possess both a hydrogen-bond donating thiourea (B124793) moiety and a Brønsted basic site, such as a tertiary amine. This dual activation mode allows the catalyst to simultaneously activate both the nucleophile and the electrophile, facilitating the reaction and controlling the stereochemical outcome. nih.gov

In the context of tetrahydropyran synthesis, thiourea catalysts can activate the Michael acceptor through hydrogen bonding, while the basic site deprotonates the 1,3-dicarbonyl compound to generate the nucleophilic enolate. While effective, in some comparative studies, other catalysts have shown superior performance in terms of stereoselectivity for specific substrates. nih.gov

Squaramide-based organocatalysts have emerged as a superior class of catalysts for a variety of asymmetric transformations, including the synthesis of tetrahydropyrans. nih.gov Similar to thioureas, squaramides are excellent hydrogen-bond donors, but they often provide a more rigid and pre-organized scaffold for asymmetric induction.

In the domino Michael-hemiacetalization reaction, squaramide-derived catalysts have demonstrated exceptional ability to control both diastereoselectivity and enantioselectivity. nih.gov The well-defined hydrogen-bonding environment created by the squaramide moiety effectively shields one face of the transition state, leading to high levels of stereocontrol. The use of a quinine-based squaramide catalyst, for example, has been shown to be highly effective in multicomponent cascade reactions to generate densely functionalized tetrahydropyrans with multiple contiguous stereocenters.

Catalyst TypeDiastereoselectivity (de %)Enantioselectivity (ee %)
Thiourea A7471
Thiourea B7482
Squaramide E>9592

Table 2: Comparison of catalyst performance in the domino Michael-hemiacetalization reaction between methyl 3-oxobutanoate and (E)-2-nitro-3-phenylprop-2-en-1-ol. nih.gov

The high degree of enantioselective control achieved in these organocatalyzed cyclizations is a direct result of the well-defined chiral environment provided by the catalyst. The catalyst and substrates form a highly organized, transient chiral complex through non-covalent interactions, primarily hydrogen bonding.

In the case of squaramide catalysts, the two N-H protons of the squaramide moiety form strong hydrogen bonds with the electrophile, directing the nucleophilic attack to a specific face. The chiral backbone of the catalyst then dictates the absolute stereochemistry of the newly formed stereocenters. This precise control over the three-dimensional arrangement of the reactants in the transition state is the key to achieving high enantioselectivity. nih.gov

Asymmetric Organocatalytic Domino Reactions

Transition Metal-Catalyzed Methods

Transition metal catalysis offers powerful and efficient pathways for the construction of complex cyclic ethers like tetrahydropyrans. These methods often provide high levels of chemo-, regio-, and stereoselectivity.

Palladium-Catalyzed Cyclization-Carbonylation-Hydroxylation

A notable strategy for synthesizing tetrahydropyran derivatives is the palladium(II)-catalyzed intramolecular hydroxycarbonylation of hexenols. This domino reaction combines cyclization, carbonylation, and hydroxylation in a single synthetic operation to produce 2,6-cis-tetrahydropyranyl acetic acids. researchgate.net This process typically involves the reaction of a substrate, such as a hex-5-en-1,3-diol, with a palladium(II) catalyst system. researchgate.net

The mechanism is believed to start with the coordination of the alkene to the Pd(II) center, followed by the nucleophilic attack of the pendant hydroxyl group. nih.gov This is succeeded by the insertion of carbon monoxide (CO) into the palladium-carbon bond and subsequent methanolysis or hydrolysis to yield the final ester or acid product. nih.gov To maintain the catalytic cycle, an oxidizing agent is often required to regenerate the Pd(II) catalyst from the Pd(0) formed at the end of the process. researchgate.net This methodology has been successfully applied as a key step in the total syntheses of natural products like (+)-civet and diospongin A. researchgate.net A related intramolecular methoxy (B1213986) carbonylation mediated by palladium(II) acetate (B1210297) has been used to construct the highly functionalized tetrahydropyran core of phorboxazole A. nih.gov

Table 1: Examples of Palladium-Catalyzed Carbonylation for Tetrahydropyran Synthesis
SubstrateCatalyst SystemConditionsProductYieldReference
(2S)-hept-6-en-2-olPdCl₂ (cat.), CuCl₂CO, MeOH(+)-2-[(2S,6S)-(6-methyltetrahydro-2H-pyran-2-yl)] acetic acid methyl esterN/A researchgate.net
O-TBDPS protected 1-phenylhex-5-en-1,3-diolPdCl₂ (cat.), CuCl₂, NaOAcCO, Acetic Acid, RT2,6-cis-tetrahydropyran-2-yl acetic acid derivativeN/A researchgate.net
Hydroxy alkene (phorboxazole A intermediate)Palladium(II) acetateCO, MeOHFunctionalized tetrahydropyran methyl esterN/A nih.gov
Palladium-Catalyzed C-H Alkylation for Tetrahydropyran Derivatives

Palladium-catalyzed C-H activation is a powerful tool for forming carbon-carbon bonds directly from ubiquitous C-H bonds. nih.gov This strategy has been applied to the synthesis of tetrahydropyran derivatives, allowing for the introduction of alkyl or aryl groups onto the saturated heterocyclic ring. nih.govorganic-chemistry.org The reaction can functionalize C(sp³)–H bonds at various positions on the tetrahydropyran ring. nih.gov

The mechanism often involves the cleavage of a C(sp³)–H bond by a Pd(II) species, a process that can be challenging due to the conformational flexibility of the ring. nih.gov The diastereoselectivity of these transformations is typically controlled by the conformation of the six-membered ring during the C-H cleavage step. nih.gov For example, a combination of a Pd(II) catalyst with a bis-sulfoxide ligand and a Lewis acid co-catalyst has been shown to enable the synthesis of pyran motifs from a range of alcohols. organic-chemistry.org While direct allylic C-H alkylation is a known process, it faces challenges such as the potential for Wacker-type oxidation products. mdpi.com The development of catalytic systems that favor the desired alkylation pathway is crucial for the utility of this method. mdpi.com

Table 2: Palladium-Catalyzed C-H Functionalization of Tetrahydropyran Derivatives
Substrate TypeCatalyst SystemReactantProduct TypeKey FeatureReference
Tetrahydropyran derivativePd(OAc)₂ / LigandAryl HalideArylated TetrahydropyranArylation of C3 and C4 C(sp³)–H bonds. nih.gov
AlcoholsPd(II) / bis-sulfoxideN/A (intramolecular)Pyran motifsC-H activation combined with Lewis acid co-catalysis. organic-chemistry.org
Aromatic substrate with alkyl halide tetherPd(PPh₃)₄N/A (intramolecular)Tetrahydronaphthalene (analogous carbocycle)Ring-forming C-H alkylation with unactivated alkyl halides. nih.gov
Lewis Acid-Mediated Cyclizations (e.g., In(OTf)₃-catalyzed)

Lewis acid-mediated cyclizations, particularly the Prins cyclization, are a cornerstone in the stereoselective synthesis of tetrahydropyrans. nih.gov The Prins reaction involves the electrophilic addition of an aldehyde or ketone to an alkene or alkyne, followed by the capture of a nucleophile. nih.gov When applied intramolecularly to homoallylic alcohols, it provides a direct route to substituted tetrahydropyrans. nih.gov

Indium(III) triflate (In(OTf)₃) has emerged as a particularly effective and mild Lewis acid for catalyzing these transformations. nih.gov It can promote oxonium-ene type cyclizations to construct multisubstituted tetrahydropyran rings. organic-chemistry.org For instance, the reaction between a homoallylic alcohol and an aldehyde in the presence of a catalytic amount of In(OTf)₃ can yield cis-2,6-disubstituted tetrahydropyrans. nih.gov Other Lewis acids such as TiCl₄, FeCl₃, and Sc(OTf)₃ have also been employed, often influencing the stereochemical outcome and product distribution. nih.govbeilstein-journals.orgmdpi.com The choice of Lewis acid is critical, as it can be used to control the reaction pathway and achieve high diastereoselectivity. nih.govbeilstein-journals.org

Table 3: Lewis Acid-Mediated Cyclizations for Tetrahydropyran Synthesis
Lewis AcidSubstratesReaction TypeProductKey FeaturesReference
In(OTf)₃Homoallyl alcohol and aldehydePrins Cyclizationcis-4-halo-2,6-disubstituted tetrahydropyranMild conditions, overcomes substrate epimerization. nih.gov
In(OTf)₃AlkenolsOxonium-ene type cyclizationMultisubstituted tetrahydropyransFacile construction of complex THP rings. organic-chemistry.org
Sc(OTf)₃δ/ε-alkenoic acidsCyclizationγ/δ-lactonesSelectivity dependent on substrate substitution. mdpi.com
TiCl₄7-membered cyclic acetalRearrangementtrans-2,6-tetrahydropyranYields 80% with 14:1 dr (trans:cis). nih.govbeilstein-journals.org
FeCl₃Secondary homopropargyl alcohol and aldehydeAlkynylsilane Prins cyclizationcis-2,6-dihydropyranHighly stereoselective. beilstein-journals.org

Novel Catalytic Systems and Metal-Free Approaches

In the quest for more sustainable and efficient synthetic methods, novel catalytic systems and metal-free approaches have gained significant attention. These strategies often rely on organocatalysis or the use of non-metallic reagents to promote the desired cyclization reactions.

Phosphine-Catalyzed Annulation Reactions

Nucleophilic phosphine (B1218219) catalysis is a powerful tool for the construction of various carbo- and heterocyclic rings. nih.gov This methodology typically involves the reaction of activated allenes, such as allenoates, with various electrophiles. nih.gov The most well-established application is the [4+2] annulation between 2-alkyl-but-2,3-dienoates and imines to form highly functionalized tetrahydropyridines. orgsyn.orgnih.govresearchgate.net

In this reaction, the phosphine catalyst adds to the β-carbon of the allenoate, generating a zwitterionic intermediate that acts as a 1,4-dipole synthon. orgsyn.orgresearchgate.net This intermediate then undergoes a [4+2] cycloaddition with the electrophile. orgsyn.org While the majority of research has focused on using imines as the electrophilic partner, this methodology holds potential for the synthesis of tetrahydropyrans. By analogy, replacing the imine with an oxygen-containing electrophile, such as an aldehyde or a ketone, could theoretically lead to the formation of the tetrahydropyran ring system. This would involve the zwitterionic intermediate reacting with the carbonyl group to initiate the cyclization cascade, providing a novel organocatalytic route to these important oxygen heterocycles.

Transition Metal-Free Cycloisomerizations

Transition metal-free strategies for synthesizing tetrahydropyrans offer advantages in terms of cost, toxicity, and simplified purification. These methods often employ Brønsted acids, organocatalysts, or specific reagents to induce cyclization.

Brønsted Acid Catalysis: Strong Brønsted acids, such as p-toluenesulfonic acid (p-TsOH), triflic acid, and other superacids, can effectively catalyze the cyclization of unsaturated alcohols. nih.govuva.es For example, p-TsOH has been shown to be effective in the acid-mediated cyclization of allylsilyl alcohols to provide polysubstituted tetrahydropyrans with excellent diastereoselectivity. uva.es Brønsted acids can also trigger intramolecular oxa-conjugate cyclizations of α,β-unsaturated ester surrogates to give 2,6-cis-substituted tetrahydropyran derivatives under mild conditions. acs.org

Iodine-Mediated Cyclization: Molecular iodine can act as an electrophile to promote the cyclization of heteroatom-containing alkenyl systems. nih.gov This electrophilic iodocyclization provides a metal-free pathway to functionalized cyclic ethers. The reaction is initiated by the polarization of the iodine molecule by the π-electrons of the double bond, leading to the formation of an iodonium (B1229267) ion intermediate which is then trapped intramolecularly by the hydroxyl group. nih.gov

Oxidative C-H Activation: A transition-metal-free oxidative C-H activation approach has been developed using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov This method can generate an oxocarbenium ion from an allylic or benzylic ether, which then undergoes an intramolecular Prins-type cyclization to yield tetrahydropyran-4-one derivatives with high diastereoselectivity. researchgate.net

Asymmetric Organocatalysis: Chiral organocatalysts, such as chiral phosphoric acids (CPAs), have been utilized in asymmetric "clip-cycle" reactions. This involves an intramolecular oxa-Michael cyclization of α,β-unsaturated thioesters to produce spirocyclic tetrahydropyrans with high enantioselectivity (up to 99% ee). whiterose.ac.uk

Table 4: Examples of Transition Metal-Free Cyclizations for Tetrahydropyran Synthesis
MethodCatalyst/ReagentSubstrateProduct TypeKey FeaturesReference
Brønsted Acid Catalysisp-TsOHAllylsilyl alcoholSilylated tetrahydropyranGood yields, excellent diastereoselectivity (>95:5). uva.es
Brønsted Acid CatalysisVarious Brønsted acidsα,β-unsaturated ester surrogates2,6-cis-substituted tetrahydropyranGood to excellent stereoselectivity (dr up to >20:1). acs.org
Oxidative C-H ActivationDDQAllylic ether with enol acetate2,6-cis-substituted tetrahydropyran-4-oneDiastereoselective, metal-free C-H activation. nih.govresearchgate.net
Asymmetric OrganocatalysisChiral Phosphoric Acid (CPA)α,β-unsaturated thioesterSpirocyclic tetrahydropyranHigh enantioselectivity (up to 99% ee). whiterose.ac.uk
Electrophilic CyclizationI₂Unsaturated alcoholIodinated tetrahydropyranMetal-free iodocyclization. nih.gov

Stereocontrolled Synthesis of this compound Enantiomers and Diastereomers

Chiral Catalyst-Mediated Enantioselective Processes

The enantioselective synthesis of specific stereoisomers of this compound can be achieved through the use of chiral catalysts that can influence the formation of new stereocenters. These processes often involve reactions such as asymmetric hydrogenation, Michael additions, and cycloadditions, where the chiral catalyst creates a chiral environment that favors the formation of one enantiomer over the other.

One prominent strategy involves the organocatalytic intramolecular oxa-Michael addition. Chiral catalysts, such as cinchona alkaloid-derived squaramides, have been effectively used to catalyze the cascade reactions that form highly functionalized tetrahydropyrans. For instance, a quinine-based squaramide organocatalyst can be employed in a Michael/Henry/ketalization cascade sequence to produce tetrahydropyrans with multiple contiguous stereocenters in high diastereomeric ratios and excellent enantiomeric excesses, often exceeding 99% ee. nih.gov While not directly demonstrated on the title compound, this methodology is applicable to precursors of this compound.

Another powerful approach is the use of chiral metal complexes. For example, copper-chiral diphosphine ligand catalysts, often in the presence of a Lewis acid, have been utilized for the enantioselective conjugate addition of various nucleophiles to precursors that can then be cyclized to form the tetrahydropyran ring. nih.gov Similarly, chiral BINOL-derived catalysts have shown promise in the asymmetric alkylation of aldehydes, a key step in some synthetic routes towards substituted tetrahydropyrans. unito.itresearcher.life The choice of solvent can also play a crucial role, with greener options like 4-methyltetrahydropyran (4-MeTHP) demonstrating superior performance in some cases by influencing the stability and reactivity of the organometallic species involved. unito.itresearcher.life

The following table summarizes representative chiral catalysts and their performance in the synthesis of chiral tetrahydropyran derivatives, illustrating the potential for application in the synthesis of this compound.

Catalyst TypeReaction TypeSubstrate ExampleEnantiomeric Excess (ee)Reference
Quinine-based SquaramideMichael/Henry/Ketalization Cascadeβ-keto ester and nitroalkene93-99% nih.gov
Copper-diphosphine complexConjugate Additionβ-substituted alkenyl pyridineup to 93% nih.gov
BINOL-based carbamatesAsymmetric AlkylationAldehydes with organozinc reagentsHigh unito.itresearcher.life

Diastereoselective Induction and Control

Diastereoselective synthesis of this compound aims to control the relative stereochemistry of the substituents on the pyran ring. This is often achieved by taking advantage of the inherent conformational preferences of the transition states in cyclization reactions.

The Prins cyclization is a powerful and widely used method for the diastereoselective construction of tetrahydropyran rings. nih.govbeilstein-journals.org This reaction typically involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. The stereochemical outcome is dictated by a chair-like transition state where bulky substituents preferentially occupy equatorial positions to minimize steric strain. nih.gov This high degree of stereocontrol allows for the predictable formation of specific diastereomers. For instance, the reaction can be guided to produce cis-2,6-disubstituted tetrahydropyrans with high selectivity. beilstein-journals.org Modifications of the Prins reaction, such as the Mukaiyama aldol–Prins (MAP) cascade, have been developed to avoid side reactions and enhance selectivity by trapping the intermediate oxocarbenium ion with an internal nucleophile. beilstein-journals.org

Another effective strategy for diastereoselective synthesis is the intramolecular oxy-Michael reaction. This reaction involves the cyclization of a hydroxy-functionalized α,β-unsaturated ester or ketone. The stereoselectivity of the cyclization is influenced by the geometry of the starting material and the reaction conditions. The formation of the tetrahydropyran ring proceeds through a transition state that minimizes steric interactions, leading to the preferential formation of one diastereomer.

The table below provides examples of diastereoselective reactions used in the synthesis of substituted tetrahydropyrans, highlighting the level of control achievable.

Reaction TypeKey FeaturesDiastereomeric Ratio (dr)Reference
Prins CyclizationChair-like transition stateHigh (often single diastereomer) nih.govbeilstein-journals.orgrsc.org
Mukaiyama Aldol–Prins CascadeTrapping of oxocarbenium ionHigh beilstein-journals.org
Intramolecular Oxy-Michael AdditionSubstrate-controlled stereoselectivityVariable, can be highN/A

Utilization of Chiral Pool Precursors

The use of readily available enantiopure starting materials, known as the chiral pool, is a highly efficient strategy for the synthesis of chiral molecules like this compound. Carbohydrates are particularly attractive chiral pool precursors due to their abundance, low cost, and rich stereochemistry.

Sugars such as D-glucose, D-xylose, and D-glucuronic acid can be chemically modified to serve as starting materials for the synthesis of tetrahydropyran derivatives. nih.govunimelb.edu.auuwa.edu.au For example, a synthetic route to a potent germination stimulant, 3-methyl-2H-furo[2,3-c]pyran-2-one, has been developed starting from D-xylose. unimelb.edu.auuwa.edu.au This demonstrates the feasibility of constructing the core tetrahydropyran ring system from a carbohydrate precursor.

A de novo asymmetric synthesis of various 6-deoxyhexopyranosides, which are structurally analogous to this compound, has been achieved from furan (B31954) derivatives through a series of stereocontrolled transformations. nih.gov Furthermore, the synthesis of methyl 2-amino-2,4-dideoxy-α-D-xylo-hexopyranoside has been reported, showcasing the conversion of a carbohydrate into a substituted tetrahydropyran with defined stereochemistry. nih.gov These examples underscore the utility of chiral pool precursors in providing a stereochemical foundation for the synthesis of complex tetrahydropyran targets.

The general approach involves the selective protection and deoxygenation of hydroxyl groups, along with other functional group manipulations, to arrive at the desired tetrahydropyran structure. The inherent stereochemistry of the starting carbohydrate directs the stereochemical outcome of the synthetic sequence, making it a powerful tool for accessing specific enantiomers and diastereomers.

The following table lists some common chiral pool precursors and the types of tetrahydropyran derivatives that have been synthesized from them.

Chiral Pool PrecursorTarget Tetrahydropyran DerivativeKey TransformationsReference
D-Xylose3-methyl-2H-furo[2,3-c]pyran-2-oneElaboration of the furanose ring unimelb.edu.auuwa.edu.au
2-AcylfuranBenzyl α-6-deoxyaltropyranosideNoyori reduction, diastereoselective introductions of stereocenters nih.gov
1,6-anhydro-D-glucoseMethyl 2-amino-2,4-dideoxy-α-D-xylo-hexopyranosideEpoxide formation and opening nih.gov

Chemical Reactivity and Mechanistic Investigations of Methyl Tetrahydro 2h Pyran 2 Carboxylate

Fundamental Reaction Types

Oxidation Reactions and Corresponding Products

Direct oxidation of methyl tetrahydro-2H-pyran-2-carboxylate is not extensively documented in the literature. However, the reactivity of the tetrahydropyran (B127337) ring can be inferred from related structures. The carbon atoms adjacent to the ring oxygen (C2 and C6) are the most susceptible to oxidative attack due to the influence of the electronegative oxygen atom.

Research on similar saturated cyclic ethers, such as 4-methyltetrahydropyran (4-MeTHP), has shown that oxidation can lead to C-H abstraction at the position adjacent to the ring oxygen, resulting in the formation of lactones (cyclic esters). researchgate.net For this compound, the C2 position is already fully substituted with the ester group. Therefore, oxidative attack would preferentially occur at the C6 position. Under strong oxidizing conditions, this could potentially lead to ring-opening or the formation of a lactone at a different position, though specific products for this substrate are not well-established.

Table 1: Potential Oxidation Products

Reactant Oxidizing Agent Potential Product(s) Notes
This compound Strong Oxidants (e.g., KMnO₄, CrO₃) Ring-opened dicarboxylic acid derivatives Inferred from general ether oxidation chemistry.

Reduction Reactions to Alcohol Derivatives

The ester functional group of this compound is readily reduced to a primary alcohol, yielding (tetrahydro-2H-pyran-2-yl)methanol. The choice of reducing agent is crucial for this transformation.

Lithium Aluminum Hydride (LiAlH₄) : As a powerful nucleophilic reducing agent, LiAlH₄ is highly effective for the reduction of esters. byjus.comquora.com The reaction proceeds via nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon, followed by a second hydride addition to the intermediate aldehyde, ultimately forming the primary alcohol after an aqueous workup. masterorganicchemistry.comchemguide.co.uk This method is robust and generally provides high yields. ochemacademy.com

Sodium Borohydride (B1222165) (NaBH₄) : In contrast, sodium borohydride is a milder reducing agent and is typically incapable of reducing esters under standard conditions. chemguide.co.ukochemacademy.com However, its reactivity can be enhanced by using it in combination with specific solvents like methanol (B129727) or in a tetrahydrofuran (B95107) (THF)-methanol system, which can facilitate the reduction of some esters to alcohols. researchgate.netias.ac.inorganic-chemistry.org

Table 2: Reduction of this compound

Reagent Product Conditions Efficacy
Lithium Aluminum Hydride (LiAlH₄) (Tetrahydro-2H-pyran-2-yl)methanol Anhydrous ether (e.g., THF, diethyl ether), followed by aqueous workup High

Nucleophilic and Electrophilic Substitution at the Ester and Ring Positions

Nucleophilic Substitution at the Ester Position: The most common reactions involving this compound are nucleophilic acyl substitutions at the electrophilic carbonyl carbon of the ester group. smolecule.com

Hydrolysis: In the presence of water with either an acid or base catalyst, the ester undergoes hydrolysis. smolecule.com Acid-catalyzed hydrolysis is an equilibrium process that yields tetrahydro-2H-pyran-2-carboxylic acid and methanol. mnstate.edu Base-catalyzed hydrolysis, or saponification, is an irreversible reaction that produces the carboxylate salt and methanol. Subsequent acidification is required to obtain the free carboxylic acid.

Ammonolysis/Aminolysis: Reaction with ammonia (B1221849) or primary/secondary amines leads to the formation of the corresponding amide, tetrahydro-2H-pyran-2-carboxamide, and methanol. This is a standard transamidation reaction.

Reaction with Grignard Reagents: Treatment with organometallic nucleophiles like Grignard reagents (R-MgBr) results in the addition of two alkyl/aryl groups to the carbonyl carbon. masterorganicchemistry.com The initial nucleophilic acyl substitution forms a ketone intermediate, which is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent to form a tertiary alcohol upon acidic workup. libretexts.orgyoutube.com

Electrophilic Substitution at the Ring Positions: The tetrahydropyran ring is a saturated, non-aromatic system. Consequently, it does not undergo electrophilic aromatic substitution reactions. youtube.com The ring is generally unreactive towards electrophiles under mild conditions. Under harsh acidic conditions, electrophilic attack on the ring oxygen can occur, which may lead to protonation followed by ring-opening, rather than substitution on the carbon framework.

Complex Reaction Pathways and Transformations

While the fundamental reactivity of this compound is well-defined, its involvement in more complex, multi-step transformations is limited by the saturated and relatively stable nature of its heterocyclic ring.

Role as a Nucleophile or Electrophile in Chemical Bond Formation

The primary role of this compound in chemical bond formation is that of an electrophile . The carbonyl carbon of the ester group possesses a partial positive charge, making it susceptible to attack by a wide range of nucleophiles, as detailed in section 2.1.3. This electrophilicity is the cornerstone of its utility in synthesis for introducing the tetrahydro-2H-pyran-2-yl-carbonyl moiety.

Its role as a nucleophile is significantly less pronounced. The lone pairs on the ring oxygen atom exhibit weak nucleophilicity, similar to that of other dialkyl ethers. While this oxygen can be protonated or coordinate to Lewis acids, it rarely participates in C-C bond-forming reactions as a nucleophile.

Participation in Cascade and Domino Reactions

Cascade and domino reactions are powerful synthetic strategies that involve multiple bond-forming events in a single synthetic operation. These reactions often rely on substrates with multiple, strategically placed reactive sites, such as unsaturation or functional groups that can be transformed sequentially.

There is a lack of specific literature examples detailing the participation of this compound in cascade or domino reactions. Its saturated tetrahydropyran ring lacks the conjugated π-systems found in related compounds like 2H-pyrans or pyranones, which are frequently used in such transformations. acs.orgnih.govresearchgate.net The reactivity of unsaturated pyran derivatives in domino reactions, for instance, often involves processes like Michael additions or electrocyclizations, pathways that are not accessible to the saturated ring of this compound. nih.govresearchgate.netrsc.org The stability of the tetrahydropyran ring makes it more likely to act as a stable scaffold rather than an active participant in the bond-reorganizing steps of a cascade sequence.

Functional Group Interconversions and Advanced Derivatization (e.g., Amide, Thioester Formation)

The ester group in this compound is the primary site for functional group interconversions, allowing for the synthesis of a variety of derivatives. Standard organic synthesis methodologies can be applied to transform the methyl ester into other functional groups such as amides and thioesters.

Amide Formation: The conversion of esters to amides, known as aminolysis, is a fundamental transformation in organic chemistry. This reaction typically involves the direct reaction of the ester with an amine. The process can be catalyzed by acids or bases, or it can be carried out under neutral conditions, often requiring heat. For more sensitive substrates or to achieve higher yields, coupling agents can be employed to activate the carboxylic acid derived from the ester before its reaction with an amine. While specific studies detailing the aminolysis of this compound are not extensively documented, the general principles of this reaction are well-established. acs.orgresearchgate.netresearchgate.netyoutube.com

A general representation of amide formation from a methyl ester is as follows:

Direct Aminolysis: R-COOCH₃ + R'R''NH → R-CONR'R'' + CH₃OH

Two-step procedure via hydrolysis and coupling:

R-COOCH₃ + H₂O → R-COOH + CH₃OH

R-COOH + R'R''NH + Coupling Agent → R-CONR'R'' + Byproducts

Reagent/CatalystConditionsProductNotes
Ammonia (NH₃)High temperature and pressurePrimary amide
Primary or Secondary Amine (R'NH₂ or R'R''NH)Heat, neat or in a solventSecondary or Tertiary amide
Amine with a coupling agent (e.g., DCC, EDC)Room temperatureAmideMilder conditions, suitable for sensitive substrates.

Thioester Formation: Thioesters can be synthesized from esters, although this transformation is less common than amide formation. A more typical route to thioesters involves the reaction of a thiol with an activated carboxylic acid derivative, such as an acid chloride or an anhydride. Therefore, the synthesis of a thioester from this compound would likely proceed via a two-step sequence involving hydrolysis of the ester to the corresponding carboxylic acid, followed by a coupling reaction with a thiol.

A general scheme for thioester formation from a methyl ester is:

R-COOCH₃ + H₂O → R-COOH + CH₃OH

R-COOH + R'SH + Coupling Agent → R-COSR' + Byproducts

ReagentConditionsProduct
Thiol (R'SH) with a coupling agent (e.g., DCC)Room temperatureThioester

Coupling Reactions (e.g., Wittig, Julia-Kocienski)

Coupling reactions are powerful tools for carbon-carbon bond formation. The tetrahydropyran ring of this compound can serve as a scaffold for the introduction of new carbon substituents through reactions like the Wittig and Julia-Kocienski olefinations. These reactions typically require the conversion of the ester functionality into an aldehyde.

Wittig Reaction: The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphonium (B103445) ylide (Wittig reagent). masterorganicchemistry.comharvard.edu To utilize this compound in a Wittig reaction, it would first need to be reduced to the corresponding aldehyde, tetrahydro-2H-pyran-2-carbaldehyde. This aldehyde can then react with a variety of Wittig reagents to form a double bond at the 2-position of the tetrahydropyran ring.

The general scheme is as follows:

Reduction: this compound → Tetrahydro-2H-pyran-2-carbaldehyde

Wittig Reaction: Tetrahydro-2H-pyran-2-carbaldehyde + Ph₃P=CHR → 2-(alkenyl)-tetrahydro-2H-pyran

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Unstabilized ylides generally lead to (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes.

Julia-Kocienski Olefination: The Julia-Kocienski olefination is a modification of the Julia olefination that provides a stereoselective synthesis of alkenes, typically with a strong preference for the (E)-isomer. organic-chemistry.orgmdpi.compreprints.orgpreprints.org Similar to the Wittig reaction, this process would involve the reaction of an aldehyde derived from this compound with a heteroaryl sulfone. A patent has indicated the potential for synthesizing derivatives of tetrahydro-2H-pyran that can be used in Julia-Kocienski reactions. google.com

The general steps are:

Reduction: this compound → Tetrahydro-2H-pyran-2-carbaldehyde

Julia-Kocienski Olefination: Tetrahydro-2H-pyran-2-carbaldehyde + Heteroaryl sulfone → 2-(alkenyl)-tetrahydro-2H-pyran

Coupling ReactionAldehyde ReactantReagentProductTypical Selectivity
Wittig ReactionTetrahydro-2H-pyran-2-carbaldehydePhosphonium ylide (Ph₃P=CHR)2-(Alkenyl)-tetrahydro-2H-pyran(Z)- or (E)-alkene depending on ylide stability
Julia-Kocienski OlefinationTetrahydro-2H-pyran-2-carbaldehydeHeteroaryl sulfone2-(Alkenyl)-tetrahydro-2H-pyranPredominantly (E)-alkene

Detailed Mechanistic Studies and Kinetic Analyses

While extensive mechanistic and kinetic data specifically for reactions of this compound are limited in the available literature, the general mechanisms of the aforementioned reactions are well-understood.

Elucidation of Reaction Intermediates and Transition States

Functional Group Interconversions: The aminolysis of esters is proposed to proceed through a tetrahedral intermediate. In this mechanism, the amine nucleophile attacks the carbonyl carbon of the ester, leading to a transient species with a tetrahedral geometry around the carbon. This intermediate then collapses, expelling the methoxide (B1231860) leaving group to form the amide. acs.orgresearchgate.net

Coupling Reactions:

Wittig Reaction: The mechanism of the Wittig reaction is generally accepted to involve the formation of a four-membered ring intermediate called an oxaphosphetane. This intermediate is formed from the cycloaddition of the ylide and the aldehyde. The oxaphosphetane then decomposes in a concerted manner to yield the alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.comharvard.edu The stereochemistry of the alkene is determined by the geometry of the oxaphosphetane and its formation.

Julia-Kocienski Olefination: The mechanism of the Julia-Kocienski olefination is more complex and involves several key steps. It begins with the addition of the metalated sulfone to the aldehyde to form a β-alkoxy sulfone intermediate. This is followed by a Smiles rearrangement and subsequent elimination of sulfur dioxide and an aryloxide to generate the alkene. organic-chemistry.orgmdpi.compreprints.orgpreprints.org The high (E)-selectivity is often attributed to the thermodynamic stability of the intermediates leading to the trans-alkene.

Influence of Reaction Parameters on Pathway Selectivity and Efficiency

The outcome of the reactions involving this compound and its derivatives can be significantly influenced by various reaction parameters.

Functional Group Interconversions:

Amide Formation: The rate of aminolysis is influenced by the nature of the amine, the solvent, and the presence of catalysts. researchgate.net The use of polar solvents can facilitate the reaction. Higher temperatures are often required for direct aminolysis, while the use of coupling agents allows for milder reaction conditions.

Coupling Reactions:

Wittig Reaction: The stereoselectivity of the Wittig reaction is highly dependent on the reactivity of the ylide and the reaction conditions. The presence of lithium salts can affect the stereochemical outcome by influencing the stability and equilibration of the intermediates. The choice of solvent can also play a role in determining the ratio of (Z)- to (E)-alkenes.

Julia-Kocienski Olefination: The stereoselectivity of the Julia-Kocienski olefination is influenced by the nature of the heteroaryl sulfone, the base used for deprotonation, and the solvent. organic-chemistry.org For example, the use of potassium bases in polar aprotic solvents often enhances the (E)-selectivity.

ReactionParameterInfluence on Selectivity and Efficiency
Amide FormationCatalyst, TemperatureAcid or base catalysis can increase the reaction rate. Higher temperatures are often needed for uncatalyzed reactions.
Wittig ReactionYlide Structure, Solvent, Presence of SaltsStabilized ylides favor (E)-alkenes, while unstabilized ylides favor (Z)-alkenes. Lithium salts can affect the Z/E ratio.
Julia-Kocienski OlefinationBase, Solvent, Heteroaryl GroupThe choice of base and solvent can significantly impact the (E)-selectivity. The nature of the heteroaryl group on the sulfone also plays a crucial role.

Advanced Characterization and Spectroscopic Analysis

Structural Elucidation Techniques

The definitive identification of methyl tetrahydro-2H-pyran-2-carboxylate relies on a combination of high-resolution spectroscopic and analytical methods. These techniques provide complementary information to build a complete picture of the molecule's constitution.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. While specific experimental spectra for this compound are not widely published, the expected chemical shifts and coupling patterns can be predicted based on its structure and data from closely related tetrahydropyran (B127337) (THP) derivatives. rsc.org

The ¹H-NMR spectrum is expected to show distinct signals for the protons on the pyran ring and the methyl ester group. The proton at the C2 position (CH-O), being adjacent to both the ring oxygen and the carboxylate group, would appear as a multiplet in the downfield region, typically around 4.0-4.5 ppm. The protons of the methylene (B1212753) group adjacent to the ring oxygen (C6) would also be downfield, likely in the 3.5-4.0 ppm range. The remaining ring protons at C3, C4, and C5 would produce a complex series of overlapping multiplets in the upfield region (1.5-2.2 ppm). The sharp singlet for the methyl ester protons (-OCH₃) would be readily identifiable around 3.7 ppm.

The ¹³C-NMR spectrum provides information on the carbon framework. The carbonyl carbon of the ester group is the most deshielded, expected to appear around 170-175 ppm. The C2 carbon, bonded to two oxygen atoms, would also be significantly downfield, likely in the 75-85 ppm range. The C6 carbon, adjacent to the ring oxygen, would appear around 60-70 ppm. The methyl carbon of the ester group would be found near 52 ppm, and the remaining ring carbons (C3, C4, C5) would be located in the aliphatic region of the spectrum, typically between 20-35 ppm.

2D-NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential to definitively assign these signals. COSY would reveal the coupling relationships between adjacent protons in the pyran ring, while HSQC would correlate each proton signal to its directly attached carbon, confirming the assignments made in the 1D spectra.

Predicted ¹H-NMR Assignments
Position Expected Chemical Shift (ppm)
H-24.0 - 4.5 (m)
H-63.5 - 4.0 (m)
H-3, H-4, H-51.5 - 2.2 (m)
-OCH₃~3.7 (s)
Predicted ¹³C-NMR Assignments
Position Expected Chemical Shift (ppm)
C=O170 - 175
C-275 - 85
C-660 - 70
-OCH₃~52
C-3, C-4, C-520 - 35

High-Resolution Mass Spectrometry (HRMS, ESI-MS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. Using a technique like Electrospray Ionization (ESI), the molecule can be gently ionized, typically forming protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts. The measured mass-to-charge ratio (m/z) of these ions, accurate to several decimal places, allows for the unambiguous determination of the molecular formula. For this compound (C₇H₁₂O₃), the theoretical exact masses of these ions can be calculated and compared against experimental values.

HRMS Data (Calculated)
Species Formula Calculated Exact Mass (m/z)
[M]C₇H₁₂O₃144.07864
[M+H]⁺C₇H₁₃O₃⁺145.08592
[M+Na]⁺C₇H₁₂NaO₃⁺167.06786

Elemental Analysis for Purity and Stoichiometry

Elemental analysis provides a quantitative determination of the mass percentages of each element within a compound. libretexts.org This technique is a fundamental method for verifying the purity and stoichiometry of a synthesized sample. The experimental percentages of carbon, hydrogen, and oxygen are compared to the theoretical values calculated from the molecular formula, C₇H₁₂O₃. A close correlation between the experimental and calculated values provides strong evidence for the compound's identity and purity.

Elemental Analysis for C₇H₁₂O₃
Element Theoretical Mass %
Carbon (C)58.32%
Hydrogen (H)8.39%
Oxygen (O)33.29%

Conformational Analysis and Stereochemical Assignment

The tetrahydropyran ring is not planar and exists predominantly in a chair conformation. The substituent at the C2 position can adopt either an axial or an equatorial orientation, leading to different conformational isomers. Furthermore, the C2 carbon is a stereocenter, meaning the molecule can exist as a pair of enantiomers (R and S).

Spectroscopic Methods for Stereoisomer Differentiation and Absolute Configuration Determination

Determining the absolute configuration of a chiral molecule like this compound is a significant challenge that requires advanced spectroscopic methods. One of the most powerful contemporary approaches involves a combination of NMR spectroscopy and quantum chemical calculations. conicet.gov.ar

The DP4+ probability analysis is a sophisticated method used for this purpose. conicet.gov.ar The protocol involves:

Calculating the theoretical ¹H and ¹³C NMR chemical shifts for all possible stereoisomers (e.g., the R and S enantiomers) at a high level of theory.

Comparing these calculated shifts with the experimentally obtained NMR data.

Using statistical analysis (t-distribution) to calculate the probability that each candidate structure corresponds to the experimental data.

This method allows for a confident assignment of the relative and absolute stereochemistry of a molecule, even when only one set of experimental data is available. conicet.gov.ar Other techniques, such as Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light, can also provide definitive information about the absolute configuration of chiral molecules in solution.

In-Situ Spectroscopic Monitoring of Reaction Progress

Understanding and optimizing the synthesis of this compound can be greatly enhanced by using in-situ spectroscopic techniques. These methods allow for real-time monitoring of the chemical reaction, providing valuable kinetic and mechanistic data without the need for sample extraction. spectroscopyonline.com

Techniques like in-situ Fourier-Transform Infrared (FTIR) or Raman spectroscopy are particularly powerful for this purpose. strath.ac.uk For example, in a potential synthesis route such as the Diels-Alder reaction between a diene and methyl acrylate (B77674) followed by subsequent transformations, or the esterification of tetrahydro-2H-pyran-2-carboxylic acid, in-situ spectroscopy could track the reaction progress. An immersion probe connected to the spectrometer would be placed directly into the reaction vessel.

Key applications include:

Tracking Reactant Consumption and Product Formation: By monitoring the characteristic vibrational bands of reactants and products, their concentration changes can be followed over time. For instance, in an esterification reaction, one could monitor the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the C-O stretch of the methyl ester.

Identifying Reaction Intermediates: Transient or unstable intermediate species, which may not be detectable by offline methods like chromatography, can sometimes be observed, providing crucial mechanistic insights. spectroscopyonline.com

Process Optimization: Real-time data allows for immediate adjustments to reaction conditions (e.g., temperature, catalyst loading) to improve yield, reduce reaction time, and minimize byproduct formation. nih.gov

By providing a continuous data stream, in-situ monitoring offers a more complete understanding of the reaction dynamics compared to traditional offline analysis. acs.org

Computational and Theoretical Chemistry Studies

Quantum Mechanical Calculations for Molecular Properties

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of methyl tetrahydro-2H-pyran-2-carboxylate.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure (the arrangement of electrons) of many-body systems. nih.gov It is widely applied to calculate the energies of different molecular conformations and to understand the distribution of electron density within a molecule. nih.govresearchgate.net For this compound, DFT calculations can determine key properties such as molecular orbital energies, electrostatic potential maps, and partial atomic charges. These calculations help in understanding the molecule's stability and regions of high or low electron density, which are crucial for predicting its reactivity. Theoretical investigations of the electron density and electronic structure are often performed within the finite basis set DFT framework. nih.gov

The tetrahydro-2H-pyran ring is not planar and exists in several conformations, including the stable "chair" form and higher-energy "boat" and "twist" forms. researchgate.net The substituent at the C-2 position, the methyl carboxylate group (-COOCH₃), can be in either an axial or an equatorial position.

Table 1: Predicted Relative Stability of this compound Conformers

Conformation Substituent Position Predicted Relative Stability Reason
Chair Equatorial Most Stable Minimizes steric interactions between the substituent and the ring's axial hydrogens.
Chair Axial Less Stable Increased 1,3-diaxial steric strain with axial hydrogens on the ring.
Twist-Boat N/A High Energy Intermediate Represents a transition state or intermediate during ring inversion; less stable than the chair form. researchgate.net
Boat N/A High Energy Intermediate Generally a high-energy transition state for ring inversion. researchgate.net

This table is based on established principles of conformational analysis for substituted cyclohexane (B81311) and tetrahydropyran (B127337) rings.

Thermodynamic analysis focuses on the relative stability of different states (like conformers), while kinetic analysis examines the rate at which they interconvert. For this compound, the primary transformation of interest is the ring inversion between the two chair conformations.

Thermodynamics : DFT and ab initio calculations can compute the conformational enthalpies (ΔH°), entropies (ΔS°), and Gibbs free energies (ΔG°) for the axial and equatorial conformers. researchgate.net The conformer with the lower Gibbs free energy is thermodynamically more stable and will be present in a higher population at equilibrium. It is well-established that for many substituted tetrahydro-2H-pyran derivatives, the trans (or equatorial) form is thermodynamically more stable. google.com

Kinetics : The rate of interconversion between the chair conformers is determined by the height of the energy barrier of the transition state. Computational methods are used to locate this transition state and calculate its energy, providing the activation energy for the ring-flip process. researchgate.net

Reaction Mechanism Modeling and Simulation

Computational modeling allows for the detailed exploration of reaction pathways, providing insights that are often difficult to obtain experimentally.

For conformational changes, such as the ring inversion of the tetrahydropyran ring, computational models can characterize the geometry of the transition state. This is a high-energy intermediate structure that lies on the reaction path between the two stable chair conformers. For the parent tetrahydro-2H-pyran, the energy barrier for the transition state between the chair and the 2,5-twist conformation has been calculated to be around 11 kcal/mol. researchgate.net This activation barrier is a critical kinetic parameter that determines how quickly the molecule can interconvert between its stable forms at a given temperature. Similar calculations for this compound would reveal how the methyl carboxylate substituent affects this energy barrier.

Conceptual DFT provides a framework for quantifying the reactivity of a molecule using various indices. These descriptors help predict how and where a molecule is likely to react. scielo.org.mx

Charge Transfer : Analyses such as Natural Bond Orbital (NBO) can be used to study charge transfer interactions within the molecule. For instance, it can characterize the nature of specific bonds, like the C-O bonds within the ester group and the pyran ring, identifying them as single σ bonds with marginal π character. nih.gov

Global Reactivity Indices : These indices provide a general measure of a molecule's reactivity. Key indices include:

Chemical Hardness (η) : Measures the resistance to a change in electron distribution. A harder molecule is less reactive.

Chemical Potential (μ) : Relates to the tendency of electrons to escape from the system.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons, indicating its strength as an electrophile. mdpi.com

Table 2: Key Global Reactivity Indices from Conceptual DFT

Index Symbol Description Implication for Reactivity
Chemical Hardness η Resistance to deformation or change in electron density. mdpi.com Higher hardness indicates lower reactivity.
Chemical Potential μ The "escaping tendency" of electrons from a system. mdpi.com Governs the direction of charge transfer in a reaction.
Electrophilicity Index ω A measure of the energy lowering of a system when it accepts electrons. mdpi.com A high value indicates a strong electrophile (electron acceptor).
Softness S The reciprocal of hardness (S = 1/η). Higher softness indicates higher reactivity and ability to undergo charge transfer. mdpi.com

Structure-Property Relationship Predictions

Computational chemistry provides powerful tools for predicting the physicochemical and biological properties of molecules like this compound, saving significant time and resources compared to experimental methods. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are pivotal in this domain. mdpi.comajrconline.org These models establish a mathematical correlation between the structural or physicochemical features of a molecule (descriptors) and its biological activity or a specific property. frontiersin.org

For this compound, a QSAR model could be developed to predict its potential biological activities by analyzing descriptors such as lipophilicity (logP), molar refractivity, and electronic parameters. frontiersin.org The underlying principle is that variations in the structural properties of compounds are responsible for differences in their biological activities. ajrconline.org

Density Functional Theory (DFT) is another powerful computational method used to investigate the electronic structure and geometry of molecules. researchgate.netscielo.org.mx DFT calculations can be employed to determine optimized geometry, bond lengths, bond angles, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies for this compound. scielo.org.mx These quantum chemical descriptors are crucial for understanding the molecule's reactivity and can be incorporated into QSAR/QSPR models to enhance their predictive power. For instance, DFT calculations have been successfully used to study the conformational energies of related tetrahydropyran and tetrahydrothiopyran (B43164) structures. researchgate.netresearchgate.net

The table below illustrates the types of properties of this compound that can be predicted using these computational approaches.

Property TypeSpecific PropertyComputational MethodPredicted Value (Illustrative)
PhysicochemicalLogP (Lipophilicity)QSPR/Fragment-based0.9
PhysicochemicalBoiling Point (°C)QSPR185.2
ElectronicHOMO Energy (eV)DFT (B3LYP/6-31G)-7.2
ElectronicLUMO Energy (eV)DFT (B3LYP/6-31G)1.5
StericMolar RefractivityQSPR35.4

Application of Artificial Intelligence and Machine Learning in Retrosynthesis and Route Design

Computer-Aided Synthesis Planning (CASP) tools integrate these AI models to generate and evaluate multiple synthetic routes based on factors like reaction yield, cost of starting materials, and step count. synthiaonline.com By applying a retrosynthesis algorithm to this compound, an AI tool could identify key bond disconnections to suggest potential precursors. A common disconnection for an ester is the carbon-oxygen bond, suggesting an esterification reaction. Another key disconnection could be at the ether linkage within the tetrahydropyran ring, pointing towards a cyclization strategy.

Retrosynthetic StepTarget Molecule / IntermediateKey DisconnectionPrecursor(s)Proposed Reaction Type
1This compoundEster C-O bondtetrahydro-2H-pyran-2-carboxylic acid + Methanol (B129727)Fischer Esterification
2tetrahydro-2H-pyran-2-carboxylic acidC-C bond at position 2tetrahydro-2H-pyran + CO2 (as a synthon)Carboxylation
3tetrahydro-2H-pyranRing C-O bond5-hydroxypentanalIntramolecular Cyclization / Hemiacetal formation
45-hydroxypentanalC-C bondPentane-1,5-diolPartial Oxidation

Applications in Advanced Organic Synthesis and Drug Discovery

Methyl Tetrahydro-2H-Pyran-2-Carboxylate as a Key Building Block

This compound is a versatile chemical compound that serves as a crucial starting material and intermediate in the field of organic chemistry. Its structural features, particularly the stable tetrahydropyran (B127337) (THP) ring, make it a valuable component for constructing more intricate molecular architectures. The THP ring system is a common motif found in a wide array of natural products and pharmaceutical compounds, underscoring the importance of building blocks like this compound in synthetic chemistry. smolecule.com

The tetrahydropyran (THP) ring is a core structural element in numerous biologically active natural products. nih.gov Consequently, this compound is frequently employed as a key building block for the total synthesis of these complex molecules. smolecule.com Its pre-existing ring structure provides a rigid scaffold that chemists can elaborate upon, streamlining the synthetic route and avoiding the often-challenging step of constructing the heterocyclic ring from acyclic precursors. The ester functional group offers a convenient handle for a variety of chemical transformations, including reduction, hydrolysis, amidation, and carbon-carbon bond formation, allowing for its incorporation into larger, more complex target molecules.

This compound is not only used to incorporate the basic THP skeleton but also serves as a precursor to a wide range of functionalized tetrahydropyrans. smolecule.com The reactivity of the ester group and the carbon atoms of the pyran ring allows for the introduction of various substituents and functional groups, leading to a library of substituted tetrahydropyran derivatives.

Furthermore, the pyran ring itself can be chemically manipulated to serve as a scaffold for constructing entirely different heterocyclic systems. Related pyran-2-one derivatives, for example, are known to undergo rearrangement reactions where the pyran nucleus is opened by nucleophilic reagents. researchgate.net This process can lead to the formation of diverse five- and six-membered heterocyclic systems, including pyridones, pyrimidines, pyrazoles, and isoxazoles, among others. researchgate.net This versatility highlights the potential of the pyran scaffold provided by this compound as a divergent starting point for accessing a broad chemical space of heterocyclic compounds. researchgate.net

Medicinal Chemistry Applications

The tetrahydropyran motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The structural and physicochemical properties imparted by the THP ring—such as improved solubility, metabolic stability, and favorable conformational rigidity—make it an attractive component in drug design.

This compound and its derivatives are instrumental in the design and synthesis of novel pharmaceutical agents. smolecule.com A notable example is the synthesis of novel tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one derivatives, which were designed and evaluated as potential anticancer agents. nih.gov In this research, the synthesis involved a multi-step sequence where the pyran ring served as the foundational core of the final fused heterocyclic system. nih.gov This work demonstrates how the tetrahydropyran scaffold can be integrated into more complex molecular frameworks to generate novel compounds with potential therapeutic applications. nih.gov

The exploration of derivatives originating from the tetrahydropyran core has yielded compounds with significant biological activity. smolecule.com In a study focused on developing new anticancer agents, several synthesized tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one derivatives exhibited potent antiproliferative activity against the SK-BR-3 breast cancer cell line. nih.gov Specifically, compounds 16c and 16d were found to be approximately 30-fold more potent against this cancer cell line than other cell lines tested. nih.gov Furthermore, these compounds displayed a high degree of selectivity, being about 295-fold less toxic to the normal breast cell line MCF10A, which is a highly desirable characteristic for a potential cancer therapeutic. nih.gov Other research into different pyran carboxylate derivatives has also identified compounds with high antiproliferative activity, in some cases exceeding that of established chemotherapy drugs like busulfan (B1668071) and cisplatin (B142131) in National Cancer Institute screening programs. researchgate.net

Antiproliferative Activity of Tetrahydropyran Derivatives Against SK-BR-3 Breast Cancer Cells
CompoundIC₅₀ (μM)Selectivity (vs. MCF10A)Reference
15fPotent ActivityHigh nih.gov
16c0.21~295-fold nih.gov
16d0.15~295-fold nih.gov

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, involving the systematic modification of a molecule's structure to understand how these changes impact its biological activity. drugdesign.org Such studies are crucial for optimizing lead compounds into viable drug candidates. The tetrahydropyran scaffold has been the subject of SAR investigations to unlock its therapeutic potential. For instance, further SAR studies were conducted on a series of 4-((((tetrahydro-2H-pyran-3-yl)amino)methyl)phenol derivatives to identify compounds with triple uptake inhibitory activity, which is a promising mechanism for developing new antidepressant agents. figshare.com By methodically altering substituents on the tetrahydropyran ring and associated phenyl groups, researchers were able to establish clear relationships between specific structural features and the desired pharmacological activity. figshare.com This type of systematic exploration is essential for refining the efficacy and safety profile of new therapeutic agents based on the this compound scaffold.

Role in Natural Product Synthesis

The tetrahydropyran (THP) ring is a common structural motif found in a wide array of biologically active natural products. The stereocontrolled synthesis of this heterocyclic system is a significant focus in organic chemistry. While "this compound" itself is a relatively simple molecule, its structural core is representative of the subunits that synthetic chemists aim to construct. Its role in natural product synthesis is primarily as a chiral building block or a key intermediate, providing a pre-formed, stereochemically defined tetrahydropyran ring system that can be elaborated into more complex molecular architectures.

As a Chiral Auxiliary or Key Intermediate

The utility of tetrahydropyran derivatives as chiral auxiliaries or key intermediates is a well-established strategy in the asymmetric synthesis of natural products. These synthons offer a way to introduce chirality and constrain the conformation of acyclic precursors, thereby directing the stereochemical outcome of subsequent reactions. Although direct use of "this compound" is not extensively documented in readily available literature, the synthesis of structurally similar tetrahydropyran-containing natural products provides insight into its potential application.

One notable class of natural products featuring the 2,6-disubstituted tetrahydropyran core are the diospongins. For instance, the total synthesis of (-)-Diospongin B, a natural product with potent inhibitory activity against bone resorption, showcases the strategic construction of this key structural motif. While these syntheses may not start from "this compound" itself, the methodologies employed to create the tetrahydropyran ring are relevant.

Key strategies in the synthesis of the diospongin family include:

Intramolecular Oxy-Michael Addition: This approach involves the cyclization of a hydroxy-enone precursor to form the tetrahydropyran ring. The stereochemistry of the substituents on the acyclic chain directs the formation of the chiral centers on the newly formed ring.

Hetero-Diels-Alder Reaction: This powerful cycloaddition reaction can be used to construct the dihydropyran ring, which can then be reduced to the desired tetrahydropyran. The use of chiral catalysts or auxiliaries in this reaction allows for the enantioselective synthesis of the core structure.

Maitland-Japp Reaction: This classical reaction has been adapted for the synthesis of 2,6-disubstituted tetrahydropyran-4-ones, which serve as versatile intermediates for natural products like Diospongin B.

The following table summarizes different synthetic approaches towards the tetrahydropyran core of diospongins, illustrating the variety of methods used to achieve this key structural feature.

Natural ProductKey Synthetic Strategy for THP CoreStarting Materials (Illustrative)
(-)-Diospongin BIntramolecular oxy-Michael reactionBenzaldehyde
(-)-Diospongin AEnantioselective allyl titanation, cross-metathesis, and intramolecular oxy-Michael reactionBenzaldehyde
Diospongin BMaitland-Japp reaction followed by stereoselective reduction and alkylationNot specified

These examples highlight the importance of substituted tetrahydropyrans as key intermediates in the synthesis of complex natural products. While a direct, documented use of "this compound" as a starting material in a major natural product synthesis is not prevalent in the reviewed literature, its structure represents a fundamental building block that is assembled through these sophisticated synthetic strategies. The development of new methods to access chiral, non-racemic tetrahydropyran derivatives remains an active area of research, and it is plausible that "this compound," potentially in an enantiomerically pure form, could serve as a valuable starting point in future synthetic endeavors.

Biological Activity and Mechanistic Pharmacology of Methyl Tetrahydro 2h Pyran 2 Carboxylate and Its Derivatives

Assessment of Antimicrobial Properties

Derivatives based on the pyran structure have demonstrated a notable range of antimicrobial activities. These compounds are of interest as potential scaffolds for the development of new agents to combat pathogenic microorganisms.

Studies have shown that specific amide derivatives of pyranone exhibit significant antibacterial action. researchgate.net The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

One study detailed the synthesis and testing of 3-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide derivatives against a panel of bacteria. researchgate.net The results, determined by the microdilution broth method, indicated varied levels of activity. Notably, the derivative 3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-[N-(4'-methylcoumarin-7-yl)carboxamide] (referred to as compound 8c in the study) showed pronounced antibacterial activity against Staphylococcus aureus, Enterococcus faecalis, and Escherichia coli. researchgate.net Another study on spiro-4H-pyran derivatives found that one compound containing both indole (B1671886) and cytosine rings exhibited good antibacterial effects against clinical isolates of Staphylococcus aureus and Streptococcus pyogenes with MICs of 32 and 64 µg/mL, respectively.

The antibacterial activities of selected pyran derivatives are summarized below.

DerivativeBacterial StrainMIC (µg/mL)
3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-[N-(4'-methylcoumarin-7-yl)carboxamide]Staphylococcus aureus8
3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-[N-(4'-methylcoumarin-7-yl)carboxamide]Enterococcus faecalis16
3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-[N-(4'-methylcoumarin-7-yl)carboxamide]Escherichia coli16
Spiroaminopyran derivative (5d)Staphylococcus aureus (clinical isolate)32
Spiroaminopyran derivative (5d)Streptococcus pyogenes (clinical isolate)64

In addition to antibacterial properties, certain pyran derivatives have been evaluated for their efficacy against fungal pathogens. The same series of 3-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide derivatives was tested against several Candida species. researchgate.net

Compound 8c, which was effective against bacterial strains, also demonstrated the highest activity against Candida krusei when compared to other synthesized compounds in the study. researchgate.net In a separate study, an isoxazole (B147169) pyrazole (B372694) carboxylate derivative showed significant antifungal activity against the phytopathogenic fungus Rhizoctonia solani, with a half-maximal effective concentration (EC50) of 0.37 μg/mL. nih.gov

The antifungal activities of these derivatives highlight their potential as broad-spectrum antimicrobial agents.

DerivativeFungal StrainMIC (µg/mL)
3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-[N-(4'-methylcoumarin-7-yl)carboxamide]Candida albicans16
3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-[N-(4'-methylcoumarin-7-yl)carboxamide]Candida krusei4
3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-[N-(4'-methylcoumarin-7-yl)carboxamide]Candida parapsilosis8

This table summarizes the minimum inhibitory concentrations (MICs) of a key pyran derivative against various Candida species, as reported in the cited literature. researchgate.net

Antiviral Activity Evaluation

The therapeutic potential of pyran-based compounds extends to antiviral applications. The pyran ring is a structural component of some commercial antiviral drugs, such as Zanamivir, underscoring the relevance of this scaffold in antiviral drug design. frontiersin.org

Research has been conducted on derivatives of (5-hydroxy-4-oxo-4H-pyran-2-yl)methyl carboxylates, which were synthesized and specifically tested for their inhibitory effects against the hepatitis C virus (HCV). researchgate.net This line of inquiry demonstrates the active exploration of pyran derivatives as potential inhibitors of viral replication, targeting significant human pathogens. researchgate.net While detailed inhibitory concentrations from this specific study are not publicly available, the investigation itself confirms that the pyran scaffold is a promising starting point for the development of novel antiviral agents.

Molecular Mechanism of Action in Biological Systems

Understanding how these compounds exert their biological effects at a molecular level is crucial for their development as therapeutic agents. The chemical structure of the pyran-2-one ring provides clues to its reactivity and potential interactions with biological macromolecules. researchgate.net

The reactivity of pyran-2-one derivatives is characterized by the presence of several electrophilic centers, making the ring susceptible to nucleophilic attack. researchgate.net This chemical property is fundamental to its interaction with biological targets, which often present nucleophilic residues (e.g., amino or sulfhydryl groups in proteins).

Computational tools have been used to predict the biological activities of pyran derivatives. For one complex derivative, 5-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione, software predictions suggested several potential biological activities. mdpi.com These predictions indicate that the compound may act as an anaphylatoxin receptor antagonist and a platelet aggregation inhibitor. mdpi.com Such activities imply direct interaction with specific receptors and interference with signaling pathways involved in inflammation and hemostasis.

The interaction of pyran derivatives with enzymes is a key aspect of their mechanism of action. Molecular docking studies have been employed to investigate the underlying mechanism of the antiproliferative actions of some 4H-pyran derivatives, specifically simulating their binding in the ATP binding pocket of Cyclin-Dependent Kinase 2 (CDK2), a crucial enzyme in cell cycle regulation. nih.gov

Furthermore, computational predictions for the derivative 5-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione suggested it could be a substrate for the protein CYP2H. mdpi.com Interaction with cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases, is a critical aspect of drug metabolism and can influence the therapeutic efficacy and safety profile of a compound. Acting as a substrate implies that the compound is recognized and metabolized by the enzyme, which is a form of enzyme modulation. mdpi.com

Receptor Agonism/Antagonism Studies

Research into the direct receptor agonism and antagonism of methyl tetrahydro-2H-pyran-2-carboxylate is limited in publicly available scientific literature. However, studies on structurally related tetrahydropyran (B127337) derivatives have revealed interactions with specific receptor systems, suggesting potential avenues for pharmacological investigation of this chemical class.

One area of interest is the cannabinoid receptor system. A notable study identified a selective CB2 receptor agonist, 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide. While not a direct derivative of this compound, this compound features a tetrahydropyran moiety that is crucial for its activity. The optimization of this pyrimidine-based series led to a potent and selective agonist for the CB2 receptor, which is a key target for therapies aimed at treating inflammatory and neuropathic pain.

Furthermore, investigations into other tetrahydropyran derivatives have indicated potential interactions with the opioid system. The compound ((2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) methanol (B129727) has been studied for its analgesic and anti-inflammatory properties. Research suggests that its antinociceptive effects may involve the opioid system, highlighting another potential receptor target for tetrahydropyran-based molecules. nih.gov While these findings are on related structures, they underscore the potential of the tetrahydropyran scaffold to interact with significant physiological receptors. Further research is needed to determine if this compound or its direct derivatives exhibit similar receptor binding profiles.

Cytotoxicity and Antiproliferative Studies (where applicable)

The cytotoxic and antiproliferative potential of pyran derivatives has been a subject of significant research, with numerous studies demonstrating the activity of this heterocyclic scaffold against various cancer cell lines. While direct studies on this compound are not extensively reported, a considerable body of evidence supports the anticancer activity of its broader derivative classes, particularly unsaturated and substituted pyrans.

Derivatives of 4H-pyran have shown notable antiproliferative effects. For instance, a series of ethyl 2-amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate derivatives were synthesized and evaluated against human colon carcinoma (SW-480) and breast cancer (MCF-7) cell lines. nih.gov Several of these compounds exhibited significant cytotoxic activity, with IC50 values in the micromolar range. nih.gov Specifically, derivatives with 4-nitro, 4-chloro, and 3,4,5-trimethoxy substitutions on the C4-phenyl ring were among the most potent. nih.gov

Another study focused on 4H-pyran derivatives and their effects on human colorectal cancer (HCT-116) cells. nih.gov The investigation revealed that certain analogues could suppress the proliferation of these cancer cells, with some exhibiting IC50 values in the micromolar range. nih.govresearchgate.net The proposed mechanism for some of these compounds involves the inhibition of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. nih.govnih.gov

The antiproliferative activity is not limited to 4H-pyrans. Novel pyranopyridine derivatives have also been synthesized and tested against a panel of cancer cell lines, including human liver carcinoma (HepG2), human breast carcinoma (MCF-7), human colorectal adenocarcinoma (Caco-2), and human colorectal carcinoma (HCT116). Some of these compounds demonstrated potent anticancer activity.

The following interactive data table summarizes the cytotoxic activities of various pyran derivatives from selected studies.

Table 1: Cytotoxicity of Selected Pyran Derivatives

Compound Class Specific Derivative Cancer Cell Line IC50 (µM)
Dihydropyrano[4,3-b]pyran Ethyl 2-amino-4-(4-nitrophenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate SW-480 34.6
Dihydropyrano[4,3-b]pyran Ethyl 2-amino-4-(4-nitrophenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate MCF-7 42.6
Dihydropyrano[4,3-b]pyran Ethyl 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate SW-480 35.9
Dihydropyrano[4,3-b]pyran Ethyl 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate MCF-7 34.2
Dihydropyrano[4,3-b]pyran Ethyl 2-amino-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate SW-480 38.6
Dihydropyrano[4,3-b]pyran Ethyl 2-amino-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate MCF-7 26.6
4H-Pyran 6-Amino-4-(4-(dimethylamino)phenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylic acid methyl ester HCT-116 75.1
4H-Pyran 6-Amino-5-cyano-2-methyl-4-(naphthalen-2-yl)-4H-pyran-3-carboxylic acid methyl ester HCT-116 85.88

These findings collectively suggest that the pyran scaffold is a promising template for the design of novel anticancer agents. The variations in cytotoxic potency among different derivatives highlight the importance of the substitution patterns on the pyran ring for biological activity. Further investigation into the specific antiproliferative effects of this compound and its direct derivatives is warranted to fully understand the potential of this particular subclass.

Industrial Relevance and Sustainable Chemical Production

Production of Fine Chemicals and Advanced Intermediates

Methyl tetrahydro-2H-pyran-2-carboxylate and its structural analogs serve as key intermediates in the production of a variety of fine chemicals, particularly in the pharmaceutical, fragrance, and materials science sectors.

The core value of this compound is its tetrahydropyran (B127337) structure, which is a prevalent feature in many biologically active molecules. smolecule.commdpi.com While specific examples detailing the direct conversion of this compound are proprietary or part of broader synthetic pathways, the utility of closely related tetrahydropyran derivatives highlights its industrial potential. For instance, substituted tetrahydropyrans are crucial components of certain liquid crystal compounds and statin-based pharmaceuticals. google.comgoogle.com

In the fragrance industry, tetrahydropyran derivatives are known for their unique olfactory properties. google.com Compounds like Florol (2-isobutyl-4-methyl-tetrahydro-2H-pyran-4-ol) and Pelargene possess distinct scents and are used extensively in perfumes and consumer products like soaps, detergents, and air fresheners. google.comgoogle.comresearchgate.net The synthesis of these fragrance molecules often involves the construction or modification of a tetrahydropyran ring, representing a significant market for precursors like this compound.

Furthermore, the compound is explored as a building block for functional polymers, which could have applications in fields such as drug delivery and coatings. smolecule.com Its ester functionality allows for straightforward chemical modification, enabling its incorporation into larger, more complex molecular architectures.

Table 1: Applications of Tetrahydropyran-based Intermediates
Industry SectorExample of Fine Chemical/IntermediateFunction/ApplicationReference
FragranceFlorol (2-isobutyl-4-methyl-tetrahydro-2H-pyran-4-ol)Perfumery ingredient with a floral scent. researchgate.netgoogleapis.com
FragranceTetrahydro-4-methyl-2-phenyl-2H-pyranIngredient for perfumes with green, rosy odor notes. google.comgoogle.com
PharmaceuticalsStatin IntermediatesBuilding block for cholesterol-lowering drugs. google.com
Materials ScienceLiquid Crystal DerivativesComponent for liquid crystal displays. google.com
Materials ScienceFunctional PolymersMonomer for specialized polymers in drug delivery or coatings. smolecule.com

Process Optimization for Large-Scale Synthesis

Transitioning the synthesis of this compound from a laboratory procedure to a large-scale industrial process requires significant optimization to ensure efficiency, safety, and cost-effectiveness. Key areas of focus include improving reaction yields, shortening reaction times, utilizing cost-effective and recyclable catalysts, and minimizing energy consumption. google.combiosynth.com

Modern approaches to chemical production increasingly incorporate principles of green chemistry to achieve these goals. mdpi.com For the synthesis of tetrahydropyran derivatives, several optimization strategies are relevant:

Continuous Flow Synthesis: The use of microchannel reactors allows for precise control over reaction parameters such as temperature and mixing, which is particularly important for managing exothermic reactions. cetjournal.itaidic.it This technology can lead to higher yields, improved purity, and significantly shorter reaction times compared to traditional batch processing. For example, in the synthesis of methyl anthranilate, a continuous process reduced reaction time from 20 minutes to 97 seconds and increased yield by 5.1%. cetjournal.itaidic.it

Catalyst Selection: The development of efficient and reusable catalysts is crucial. For related reactions like the Prins cyclization used to create substituted tetrahydropyrans, heterogeneous catalysts are favored as they can be easily separated from the reaction mixture and reused, reducing waste and cost. researchgate.net

Solvent Choice: The selection of solvents is a major consideration in green chemistry. Replacing hazardous or environmentally persistent solvents with greener alternatives, such as biomass-derived 2-methyltetrahydrofuran (B130290) (2-MeTHF), can significantly improve the sustainability profile of a process. unibo.it

Table 2: Comparison of Production Process Methodologies
ParameterTraditional Batch ProcessOptimized Continuous Flow ProcessReference
Process Control Difficult to control temperature in large volumes (risk of hotspots).Precise control over temperature, pressure, and mixing. cetjournal.it
Reaction Time Often longer (hours).Significantly shorter (seconds to minutes). aidic.it
Yield & Purity Generally lower due to side reactions.Often higher due to better control and rapid quenching. cetjournal.it
Safety Higher risk with large volumes of reagents and exotherms.Inherently safer due to small reaction volumes at any given time. cetjournal.it
Scalability Requires larger reactors.Scaled by running longer or using parallel reactors ("numbering-up"). cetjournal.it

Economic and Environmental Impact of Synthetic Routes

The economic viability and environmental footprint of any chemical synthesis are intrinsically linked. An optimized process that uses less energy, generates less waste, and utilizes cheaper, renewable raw materials will be both more profitable and more sustainable. google.comnih.gov

The environmental impact of a synthetic route is often assessed using green chemistry metrics such as the E-factor (Environmental Factor), which measures the mass of waste produced per unit of product, and atom economy, which calculates the efficiency of a reaction in converting reactants to the desired product. nih.gov The goal in industrial synthesis is to design routes with a low E-factor and high atom economy.

Key factors influencing the economic and environmental performance of synthesizing this compound include:

Raw Material Cost: The price and availability of starting materials are primary economic drivers. Synthetic routes that begin with inexpensive, readily available feedstocks are preferred for industrial production. google.com

Energy Consumption: Heating, cooling, and separation processes can be energy-intensive. Process intensification, such as moving to continuous manufacturing, can drastically reduce energy consumption by shortening reaction times and improving heat transfer. biosynth.comaidic.it

Waste Generation and Disposal: The costs associated with treating and disposing of waste streams can be substantial. Green chemistry approaches that minimize waste at the source—for example, by using catalytic rather than stoichiometric reagents or by employing solvent-free reaction conditions—can lead to significant cost savings and reduced environmental liability. nih.govresearchgate.net

For related fragrance compounds, environmental safety assessments are conducted to ensure they are not Persistent, Bioaccumulative, and Toxic (PBT). nih.gov Such evaluations, which consider the entire lifecycle of the chemical, are becoming standard practice in the chemical industry and would be relevant for any large-scale production of this compound.

Q & A

Q. Methodological Insight :

  • Solubility : Use polar aprotic solvents (e.g., THF, DCM) for reactions requiring nucleophilic conditions.
  • Handling : Due to its low flash point, avoid open flames and use inert gas purging during high-temperature steps .

What synthetic routes are available for this compound, and how do reaction conditions impact yield?

Basic
The compound is synthesized via esterification of tetrahydro-2H-pyran-2-carboxylic acid with methanol under acid catalysis. Alternative routes include Prins cyclization of appropriate precursors (e.g., aldehydes and silanes) in anhydrous solvents .

Q. Methodological Insight :

  • Catalyst Optimization : Use p-toluenesulfonic acid (PTSA) for esterification at 60–80°C, achieving >90% yield.
  • Byproduct Mitigation : Monitor for lactone formation (e.g., δ-valerolactone) via GC-MS, which competes under high-temperature or acidic conditions .

How can reaction conditions be optimized to minimize racemization during the synthesis of enantiomerically pure derivatives?

Advanced
Racemization risks arise during nucleophilic substitutions or ester hydrolysis. For enantiopure derivatives:

  • Low-Temperature Conditions : Perform reactions below 0°C to reduce kinetic resolution.
  • Chiral Catalysts : Use (-)-sparteine or BINOL-based catalysts for asymmetric induction .

Data Contradiction :
While reports successful LAH reduction at -78°C, highlights competing oxidation pathways under similar conditions. Researchers must balance steric hindrance and solvent polarity to favor desired pathways .

What analytical techniques are most effective for characterizing this compound and its byproducts?

Q. Advanced

  • GC-MS : Resolves volatile byproducts (e.g., δ-valerolactone) using a DB-5 column (30 m × 0.25 mm) with a 5°C/min ramp from 50°C to 250°C .
  • HPLC : Employ a C18 column (acetonitrile/water, 70:30) with UV detection at 210 nm for purity analysis .
  • NMR : Use 13C^{13}\text{C}-NMR to confirm regioselectivity in substitution reactions (e.g., C-2 vs. C-4 carboxylation) .

Critical Note : reports discrepancies in retention times for diastereomers, necessitating chiral columns for enantiomeric excess validation.

How does the compound’s stability under varying pH and temperature conditions affect storage and reaction protocols?

Q. Basic/Advanced

  • Acidic Conditions : Rapid hydrolysis occurs below pH 3, generating tetrahydro-2H-pyran-2-carboxylic acid. Neutralize post-reaction to stabilize the ester .
  • Thermal Stability : Decomposition above 200°C releases CO and CO₂. Use Schlenk lines for air-sensitive reactions .

Q. Storage Protocol :

  • Store in amber vials at 2–8°C under nitrogen. Avoid contact with moisture (hygroscopicity: 0.85 g/100 mL H₂O) .

What computational methods can predict the compound’s reactivity in novel reaction systems?

Q. Advanced

  • DFT Calculations : Model transition states for nucleophilic attacks using Gaussian 16 at the B3LYP/6-31G* level.
  • Retrosynthesis AI Tools : Platforms like Pistachio or Reaxys predict feasible routes via Prins cyclization or Diels-Alder reactions .

How do steric and electronic effects influence regioselectivity in substitution reactions?

Q. Advanced

  • Steric Effects : Bulky substituents at C-4 (tetrahydropyran ring) hinder nucleophilic attack at C-2, favoring C-3 reactivity.
  • Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) at C-2 increase electrophilicity, accelerating SN2 pathways .

Contradiction Alert : reports conflicting regioselectivity in LAH reductions, suggesting solvent polarity (THF vs. Et₂O) as a critical variable.

What safety protocols are essential for handling this compound?

Q. Basic

  • PPE : Wear nitrile gloves, goggles, and lab coats.
  • First Aid : For eye contact, rinse with water for 15+ minutes (GHS Category 1 eye irritant) .
  • Ventilation : Use fume hoods to prevent inhalation (P260 precaution) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.